molecular formula C18H19ClO B1653645 (4-Chlorophenyl)(pentamethylphenyl)methanone CAS No. 18780-05-7

(4-Chlorophenyl)(pentamethylphenyl)methanone

Cat. No. B1653645
CAS RN: 18780-05-7
M. Wt: 286.8 g/mol
InChI Key: FTHKOQJCBPQJGR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its chemical formula, molecular weight, and structural formula. It may also include its common names and any known uses or applications.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions (e.g., heat, light, pressure).



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity/basicity, and redox potential.


Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

Future directions might include potential applications, areas for further research, and any known limitations or challenges.


For a specific analysis of “(4-Chlorophenyl)(pentamethylphenyl)methanone”, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field. Please note that some of this information may not be available if the compound is not widely studied.


properties

IUPAC Name

(4-chlorophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHKOQJCBPQJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384400
Record name (4-Chlorophenyl)(pentamethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(pentamethylphenyl)methanone

CAS RN

18780-05-7
Record name (4-Chlorophenyl)(pentamethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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